3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety linked via a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with oxan-4-ylmethyl chloride under basic conditions to yield 1-[(oxan-4-yl)methyl]piperidine.
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Methoxylation: : The intermediate is then reacted with 4-chloropyridine-3-carbaldehyde in the presence of a base such as sodium hydride (NaH) to form the methoxy linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, which can be useful for further functionalization.
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Oxidation and Reduction: : The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines, depending on the desired application.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and piperidine moieties can enhance binding affinity and specificity, while the chloro group can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxypyridine: Lacks the piperidine moiety, making it less versatile in biological applications.
3-chloro-4-(piperidin-4-ylmethoxy)pyridine: Similar structure but without the oxan-4-yl group, which may affect its reactivity and binding properties.
Uniqueness
3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxan-4-yl group linked to the piperidine ring via a methoxy bridge distinguishes it from other similar compounds, potentially offering enhanced stability and reactivity.
This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
3-chloro-4-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c18-16-11-19-6-1-17(16)22-13-15-2-7-20(8-3-15)12-14-4-9-21-10-5-14/h1,6,11,14-15H,2-5,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLYYBOUTGUFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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